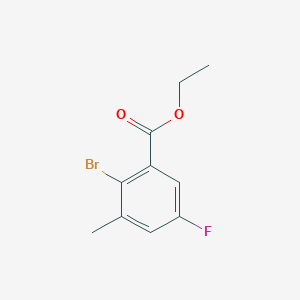
2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol is a synthetic organic compound characterized by the presence of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as 1,4-dichloro-2,3-diketone.
Chlorination: The pyridazine ring is then chlorinated at positions 3 and 6 using a chlorinating agent like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Amination: The dichloropyridazine is reacted with an appropriate amine, such as 3-methylpentan-1-amine, under conditions that promote nucleophilic substitution, typically in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Hydroxylation: Finally, the resulting intermediate is hydroxylated to introduce the hydroxyl group at the 1-position of the pentane chain, often using a hydroxylating agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the pyridazine ring, using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, NaBH4, or LiAlH4.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyridazine derivatives on biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving the central nervous system or inflammatory pathways.
Industry
Industrially, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications, including as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
- 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid
- 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylbutanoic acid
Uniqueness
Compared to similar compounds, 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentan-1-ol is unique due to the presence of the hydroxyl group, which can significantly influence its reactivity and interactions with other molecules. This functional group allows for additional chemical modifications, enhancing its versatility in various applications.
属性
分子式 |
C10H15Cl2N3O |
|---|---|
分子量 |
264.15 g/mol |
IUPAC 名称 |
2-[(3,6-dichloropyridazin-4-yl)amino]-3-methylpentan-1-ol |
InChI |
InChI=1S/C10H15Cl2N3O/c1-3-6(2)8(5-16)13-7-4-9(11)14-15-10(7)12/h4,6,8,16H,3,5H2,1-2H3,(H,13,14) |
InChI 键 |
GBTMHUZYBXWHQG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(CO)NC1=CC(=NN=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13015874.png)
![(1R,3R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13015877.png)
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine](/img/structure/B13015882.png)



![N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13015918.png)







